molecular formula C8H7ClN2O B12960943 2-(5-Chloro-6-methoxypyridin-2-yl)acetonitrile

2-(5-Chloro-6-methoxypyridin-2-yl)acetonitrile

Cat. No.: B12960943
M. Wt: 182.61 g/mol
InChI Key: WPXWYWMYLYGXDH-UHFFFAOYSA-N
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Description

2-(5-Chloro-6-methoxypyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C8H7ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-6-methoxypyridin-2-yl)acetonitrile typically involves the reaction of 5-chloro-6-methoxypyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-6-methoxypyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Chloro-6-methoxypyridin-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-6-methoxypyridin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-6-methoxypyridin-2-yl)acetonitrile is unique due to the presence of both the nitrile and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

2-(5-chloro-6-methoxypyridin-2-yl)acetonitrile

InChI

InChI=1S/C8H7ClN2O/c1-12-8-7(9)3-2-6(11-8)4-5-10/h2-3H,4H2,1H3

InChI Key

WPXWYWMYLYGXDH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)CC#N)Cl

Origin of Product

United States

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